molecular formula C8H5BrClN B1291813 4-Bromo-6-chloro-1H-indole CAS No. 885519-23-3

4-Bromo-6-chloro-1H-indole

Cat. No.: B1291813
CAS No.: 885519-23-3
M. Wt: 230.49 g/mol
InChI Key: FWMOVLKMGUEKOT-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Drug Discovery

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of receptors and enzymes with high affinity. researchgate.net This has led to the development of a vast number of indole-containing drugs with a wide spectrum of therapeutic applications. researchgate.netnih.gov

The history of indole chemistry is intrinsically linked to the study of natural products. pcbiochemres.comwikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798), a derivative of isatin (B1672199) which was obtained from the dye indigo. pcbiochemres.comwikipedia.org The early 20th century saw a surge of interest in indole chemistry with the discovery that the indole nucleus is a fundamental component of many important alkaloids, the essential amino acid tryptophan, and plant hormones. researchgate.netwikipedia.org

Many indole alkaloids are sourced from a variety of natural origins, including plants, fungi, and marine organisms. numberanalytics.comnih.govresearchgate.net For instance, the anticancer agents vinblastine (B1199706) and vincristine (B1662923) are derived from the Madagascar periwinkle (Catharanthus roseus). numberanalytics.com Marine sponges have also proven to be a rich source of bioactive indole alkaloids, with compounds like dragmacidin exhibiting cytotoxic and anti-inflammatory properties. nih.gov Fungi are another significant source, producing a diverse array of indole alkaloids with unique chemical structures and biological activities. researchgate.netthieme-connect.com

The indole scaffold's versatility is a key reason for its prevalence in drug discovery. nih.govmdpi.com Its aromatic nature and the presence of a nitrogen atom allow for a variety of chemical modifications, enabling the fine-tuning of its biological activity. nih.govmdpi.com The indole ring can participate in various interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.govresearchgate.net This adaptability allows indole derivatives to target a wide range of proteins, including G-protein coupled receptors (GPCRs), kinases, and enzymes. researchgate.netmdpi.com

The structural diversity of indole derivatives is vast, with substitutions at various positions of the indole ring leading to a wide array of pharmacological effects. mdpi.comnih.gov This has resulted in the development of indole-based drugs for numerous therapeutic areas, including oncology, infectious diseases, and neurology. pcbiochemres.comnih.gov

Indole derivatives have been instrumental in addressing a multitude of healthcare challenges. nih.govresearchgate.netnih.gov In oncology, indole-based drugs like sunitinib (B231) have been effective in treating certain types of cancer. nih.gov The indole scaffold is also present in drugs used to combat infectious diseases, such as the antiviral drug arbidol. pcbiochemres.com Furthermore, indole derivatives have shown promise in treating neurodegenerative diseases, inflammation, and metabolic disorders. nih.govnih.gov The ongoing research into indole derivatives continues to yield new therapeutic agents with the potential to address unmet medical needs. pcbiochemres.comresearchgate.net

Importance of Halogenation in Modulating Biological Activity

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.govresearchgate.net The introduction of halogen atoms such as fluorine, chlorine, bromine, and iodine can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to its target. nih.govnumberanalytics.com

The incorporation of halogens can lead to improved potency and selectivity of a drug. nih.gov Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, can play a crucial role in the binding of a ligand to its protein target. nih.govacs.org It is estimated that a significant portion of drugs currently in clinical trials are halogenated, underscoring the importance of this chemical modification in drug design. nih.govencyclopedia.pub

Overview of 4-Bromo-6-chloro-1H-indole within the Halogenated Indole Landscape

This compound is a dihalogenated indole derivative that serves as a valuable building block in organic synthesis. chemicalbook.com Its structure features a bromine atom at the 4-position and a chlorine atom at the 6-position of the indole ring. This specific substitution pattern makes it a useful intermediate for the synthesis of more complex molecules with potential biological activity. While extensive research on the specific biological activities of this compound itself is not widely documented, its role as a synthetic precursor highlights its importance within the broader landscape of halogenated indole research. smolecule.com

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₅BrClN
Molecular Weight 230.49 g/mol
CAS Number 885519-23-3
Physical Form Solid
InChI Key FWMOVLKMGUEKOT-UHFFFAOYSA-N

Data sourced from sigmaaldrich.comnih.govchemscene.com

The synthesis of this compound can be achieved through various synthetic routes, often involving the halogenation of an indole precursor. rsc.org The presence of two different halogen atoms at specific positions on the indole ring provides opportunities for selective chemical transformations, allowing for the introduction of diverse functional groups to create a library of novel compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMOVLKMGUEKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646178
Record name 4-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-23-3
Record name 4-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For 4-Bromo-6-chloro-1H-indole, ¹H NMR spectroscopy is expected to reveal signals corresponding to each unique proton in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift (often > 8.0 ppm), a characteristic that can be confirmed by D₂O exchange. The aromatic region would display signals for the four protons on the indole ring system. The specific chemical shifts and coupling patterns (doublets, triplets, or more complex multiplets) are dictated by the positions of the bromine and chlorine substituents, which influence the electron density of the neighboring protons.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the indole structure. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and their position on the ring. Carbons directly bonded to bromine or chlorine would exhibit shifts characteristic of halogenated aromatic systems. Quaternary carbons, those without attached protons, are also readily identified. While specific, experimentally verified spectral data for this compound is not widely published, the expected shifts can be predicted based on established principles of NMR theory and data from analogous halogenated indoles.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on general indole chemistry and substituent effects. Actual experimental values may vary.

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-H> 8.0Broad Singlet
Aromatic H6.5 - 7.8Multiplets
Aromatic H6.5 - 7.8Multiplets
Aromatic H6.5 - 7.8Multiplets
Aromatic H6.5 - 7.8Multiplets

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound is 230.49 g/mol , and its exact mass is 228.92939 Da. mdpi.comchemscene.com A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak ([M]⁺). This arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This combination results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens. The most abundant peak in this cluster would correspond to the ion containing ⁷⁹Br and ³⁵Cl.

Under electron ionization (EI), the molecule undergoes fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (as radicals) or hydrogen halides (e.g., HBr, HCl), leading to the formation of fragment ions that provide further structural clues.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

Ion FormulaMass (m/z)Relative Abundance (%)
[C₈H₅⁷⁹Br³⁵ClN]⁺~229High
[C₈H₅⁸¹Br³⁵ClN]⁺ / [C₈H₅⁷⁹Br³⁷ClN]⁺~231Medium
[C₈H₅⁸¹Br³⁷ClN]⁺~233Low

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the indole amine, typically observed as a sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range. The spectrum would also feature C=C stretching vibrations within the aromatic system, generally found between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the indole ring usually appears in the 1200-1350 cm⁻¹ region. Finally, the C-Br and C-Cl stretching vibrations would be present in the fingerprint region, at lower wavenumbers (typically below 800 cm⁻¹), confirming the presence of the halogen substituents.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
C-NStretch1200 - 1350
C-ClStretch600 - 800
C-BrStretch500 - 600

UV-Visible Spectrometry for Electronic Transitions

UV-Visible spectrometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The indole ring system is a chromophore that absorbs UV light. The absorption spectrum is characterized by one or more absorption maxima (λ_max), which correspond to the energy required to promote electrons from a ground state to an excited state (e.g., π → π* transitions).

The parent indole molecule typically exhibits two main absorption bands around 220 nm and 280 nm. The presence of halogen substituents on the benzene (B151609) portion of the indole ring can cause a shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift) due to their electronic effects on the chromophore.

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is widely used to separate, identify, and quantify components in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). The compound's purity can be determined by integrating the area of its peak in the chromatogram, typically detected by a UV detector set to one of the compound's absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification and confirmation. GC-MS is a highly sensitive method for purity assessment and the detection of trace impurities. Commercial suppliers often report a purity of ≥95-96% for this compound, which is typically determined by these chromatographic methods. chemscene.comsigmaaldrich.com

Biological Activity and Therapeutic Potential of 4 Bromo 6 Chloro 1h Indole Derivatives

Antimicrobial and Antibacterial Activities

The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Halogenated indole (B1671886) derivatives have shown considerable promise in this area. Research indicates that the position and nature of the halogen substituent on the indole ring are crucial for antibacterial efficacy.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies on various halogenated indoles have demonstrated their activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of novel 4-bromo-1H-indazole derivatives, which share a similar bromo-substituted heterocyclic core, were synthesized and evaluated for their in vitro antibacterial activity. nih.gov These compounds showed notable efficacy against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specifically, certain compounds in this series displayed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of chloro and bromo substitutions at positions 4 or 5 of the indole ring is essential for activity against the Gram-negative bacterium Vibrio parahaemolyticus. frontiersin.orgnih.govnih.gov In one study, 4-bromoindole (B15604) and 4-chloroindole (B13527) were among the halogenated indoles that showed the lowest minimum inhibitory concentration (MIC) of 50 μg/mL against this pathogen. frontiersin.orgnih.gov Another study on indole trimers produced through combinatorial biocatalysis found that a derivative from 6-chloroindole (B17816) was effective against the Gram-positive bacterium Bacillus anthracis with an MIC of 1.56 µg/ml and against S. aureus with an MIC of 3.1 µg/ml. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Halogenated Indole Derivatives Against Various Bacteria

CompoundBacterial StrainMIC (μg/mL)
4-BromoindoleVibrio parahaemolyticus50
4-ChloroindoleVibrio parahaemolyticus50
6-Chloroindole Derivative (SAB-J78)Bacillus anthracis1.56
6-Chloroindole Derivative (SAB-J78)Staphylococcus aureus3.1
IndoleVibrio parahaemolyticus400

Anti-biofilm and Anti-persister Cell Properties

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which renders them more resistant to conventional antibiotics. Several halogenated indole derivatives have demonstrated significant anti-biofilm capabilities. For example, 4-chloroindole at a concentration of 20 μg/mL was found to inhibit more than 80% of biofilm formation in V. parahaemolyticus. frontiersin.orgnih.gov Furthermore, bromoindoles and chloroindoles have exhibited notable anti-biofilm activity against Enterohemorrhagic Escherichia coli (EHEC) O157:H7. bohrium.com Specifically, 4-bromoindole and 5-bromoindole (B119039) were shown to inhibit EHEC biofilm formation in a dose-dependent manner. bohrium.com

In addition to combating biofilms, some halogenated indoles have been shown to be effective against persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. 5-iodoindole, for instance, has been reported to eradicate persister and biofilm formation by Escherichia coli and Staphylococcus aureus. nih.gov

Mechanisms of Action Against Bacterial Targets

The antimicrobial action of halogenated indoles is believed to occur through multiple mechanisms. One of the proposed mechanisms is the disruption of the bacterial cell membrane. Studies have shown that chlorinated indoles can cause visible damage to the cell membrane of V. parahaemolyticus. frontiersin.orgnih.govnih.gov For example, 4-chloroindole at a concentration of 100 μg/mL exhibited a bactericidal effect on this bacterium within 30 minutes of treatment. frontiersin.orgnih.govnih.gov

Another identified target is the filamentous temperature-sensitive protein Z (FtsZ), a key protein involved in bacterial cell division. nih.gov A series of novel 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and subsequently showed antibacterial activity. nih.gov Some of these compounds displayed moderate inhibition of cell division against S. aureus, E. coli, and Pseudomonas aeruginosa. nih.gov

Anticancer and Antiproliferative Properties

Indole derivatives are a well-established class of compounds with significant potential in cancer therapy. The substitution of the indole ring with bromine and chlorine atoms can enhance their anticancer activity by modifying their interaction with various biological targets involved in cancer cell proliferation and survival.

Inhibition of Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2, A549, DU145)

Derivatives of halogenated indoles have demonstrated cytotoxic effects against a range of human cancer cell lines. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles were evaluated for their anticancer activity against HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. researchgate.net Similarly, a pyrazoline derivative of curcumin (B1669340) containing bromo and chloro substitutions showed augmented anticancer activity against HeLa cells. researchgate.net

In a study of novel oxindole (B195798) derivatives, one compound demonstrated selective antiproliferative activity in prostate cancer cells, including the DU145 cell line. doi.org The inhibitory effects of these compounds on the proliferation of various cancer cell lines are often quantified by their IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: IC50 Values of Selected Indole Derivatives Against Human Cancer Cell Lines

Compound TypeCancer Cell LineIC50 Value (µM)
Phosphomolybdate based hybrid solidMCF-7 (Breast)32.11
Phosphomolybdate based hybrid solidA549 (Lung)25.17
Phosphomolybdate based hybrid solidHepG2 (Liver)33.79
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivative (Compound 10)A549 (Lung)0.33 (as EGFR inhibitor)
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13)A549 (Lung)0.38 (as EGFR inhibitor)

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which anticancer agents exert their effects is by inducing programmed cell death, or apoptosis, and by causing cell cycle arrest, which prevents cancer cells from dividing. Several studies have shown that indole derivatives can trigger these processes in cancer cells.

For example, a new sulfonamide derivative was found to induce cell cycle arrest at the G2/M phase and activate both extrinsic and intrinsic apoptosis pathways in K562 leukemia cells. ualberta.ca In another study, certain benzimidazole (B57391) derivatives, which can be considered structurally related to indoles, were shown to induce apoptosis in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.com The induction of apoptosis is often confirmed by techniques such as flow cytometry, which can detect markers of programmed cell death.

Furthermore, some compounds have been shown to arrest the cell cycle at different phases. For instance, a phosphomolybdate-based hybrid solid was found to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This disruption of the normal cell cycle progression ultimately leads to the inhibition of cancer cell proliferation.

Modulation of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, limiting the efficacy of various anticancer agents. Indole derivatives have shown promise in acting on diverse targets within cancer cells and exhibiting activity against drug-resistant cancers. nih.gov The core structure of 4-Bromo-6-chloro-1H-indole serves as a valuable scaffold for the development of novel compounds aimed at overcoming MDR. The strategic placement of bromine and chlorine atoms on the indole ring provides opportunities for synthetic modifications to enhance their biological activity and specificity. Research in this area focuses on designing derivatives that can either inhibit the function of drug efflux pumps, such as P-glycoprotein, or modulate other cellular pathways that contribute to drug resistance. While the direct activity of this compound itself is a subject of ongoing investigation, its role as a precursor for more complex molecules with potential to reverse MDR is of considerable interest in the development of new cancer therapeutics. nih.gov

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR-TB) strains. nih.gov The indole nucleus is a prominent feature in many bioactive compounds and has been extensively explored for its antitubercular properties. nih.gov

Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv, MDR-TB)

Derivatives of this compound have been investigated for their ability to inhibit the growth of various Mycobacterium tuberculosis strains. For instance, certain indolizine (B1195054) derivatives, which can be synthesized from indole precursors, have demonstrated significant inhibitory activity against both the drug-sensitive H37Rv strain and MDR clinical isolates of M. tuberculosis. nih.gov One particular compound containing a bromo-substituted benzoyl moiety at the third position of an indolizine nucleus, derived from an indole scaffold, was identified as a promising anti-mycobacterial agent with notable minimum inhibitory concentration (MIC) values against both H37Rv and MDR strains. nih.gov The presence of halogen substituents on the indole ring is often crucial for enhancing the antimycobacterial potency of these compounds.

Interactive Table: Antitubercular Activity of an Indolizine Derivative

StrainMIC (μg/mL)
M. tuberculosis H37Rv4
MDR-M. tuberculosis32

Targeting Mycobacterial Membrane Proteins (e.g., MmpL3)

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, specifically in the translocation of mycolic acids. nih.govnih.gov This makes it a highly attractive target for the development of new antitubercular drugs. nih.gov A number of potent inhibitors of MmpL3 contain an indole scaffold. For example, a series of amphiphilic indole derivatives has been shown to target the mycobacterial membrane. While a 4,6-dibromo-substituted indole was not specifically studied in one series, a compound with a 4,6-dimethyl indole core demonstrated high potency. nih.gov The hydrophobic nature of many MmpL3 inhibitors appears to be a key driver of their antimycobacterial activity. nih.gov High-throughput screening of large chemical libraries has identified multiple chemotypes with antitubercular activity, with subsequent studies confirming that mutations in the mmpL3 gene confer resistance to some of these compound series, strongly suggesting that MmpL3 is their primary target. nih.gov

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of diseases. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a well-known example of an indole-containing non-steroidal anti-inflammatory drug (NSAID). nih.gov

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. acs.orgnih.gov Many NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes. nih.gov The indole scaffold is a common feature in several COX inhibitors. nih.gov For instance, indole-chalcone hybrids have demonstrated significant anti-inflammatory and analgesic activities. acs.org The anti-inflammatory potential of such compounds is often evaluated by their ability to reduce edema in models like the carrageenan-induced mouse paw edema test. acs.org While the precise inhibitory activity of this compound derivatives on COX enzymes requires further specific investigation, the established role of the indole nucleus in COX inhibition suggests this as a plausible mechanism for their anti-inflammatory effects. nih.govresearchgate.net It is noteworthy that while COX-2 is generally considered the pro-inflammatory isoform, some studies suggest it may also have anti-inflammatory properties in certain contexts. nih.gov

Modulation of Aryl Hydrocarbon Receptor (AhR) Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in modulating immune and inflammatory responses. bohrium.commdpi.com A variety of indole-based compounds, including halogenated indoles, have been identified as ligands for AhR. bohrium.com The activation of AhR by these compounds can be concentration-dependent and lead to downstream effects such as the induction of cytochrome P450 enzymes, like CYP1A1. bohrium.comnih.gov The interaction of ligands with AhR can result in either agonistic or antagonistic activity, which can be cell- and tissue-specific. nih.govmdpi.com Studies on various halogenated indoles have shown that the type and position of the halogen substituent are significant for AhR activation. bohrium.com For example, certain brominated indoles have demonstrated anti-inflammatory properties in cell models, highlighting their potential for therapeutic applications in conditions like inflammatory bowel disease through AhR activation. bohrium.com The ability of this compound derivatives to modulate AhR activity represents a promising avenue for the development of novel anti-inflammatory agents.

Antiviral Activities (including HIV-1, Hepatitis B, Dengue, HSV-1, BVDV, YFV)

Research into the antiviral properties of halogenated indole derivatives has revealed a promising area for the development of new therapeutic agents. While studies focusing specifically on this compound derivatives are limited, the broader class of indole derivatives has demonstrated activity against a range of viruses.

Unsymmetrical methylene (B1212753) derivatives of indoles have been tested against a wide panel of viruses. nih.gov Some of these compounds showed moderate antiviral activity against Human Immunodeficiency Virus-1 (HIV-1), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV). nih.gov BVDV is often used as a surrogate for the Hepatitis C virus in laboratory studies due to their similarities. The activity of these indole derivatives highlights the potential of this chemical class in antiviral drug discovery. However, specific data on the efficacy of this compound derivatives against HIV-1, Hepatitis B, Dengue, Herpes Simplex Virus-1 (HSV-1), BVDV, or YFV is not extensively documented in the current scientific literature. Further investigation is required to determine if the specific substitution pattern of this compound confers any significant antiviral capabilities.

Table 1: Antiviral Activity of General Indole Derivatives

Virus Activity Level Compound Class
HIV-1 Moderate Unsymmetrical methylene indole derivatives
BVDV Moderate Unsymmetrical methylene indole derivatives

Central Nervous System (CNS) Activity and Neurological Applications

The indole nucleus is a key component of several neurotransmitters, most notably serotonin (B10506), making its derivatives prime candidates for CNS-active drugs. The introduction of halogens can influence receptor affinity and selectivity.

Antipsychotic Potential

Effects on Neurotransmitter Systems (e.g., Serotonin Receptors)

Indole derivatives are widely recognized for their interaction with serotonin (5-HT) receptors, which are crucial targets for treating a variety of CNS disorders, including depression and anxiety. The 3-(4-piperidyl)-1H-indole scaffold, for example, is a known inhibitor of the serotonin transporter (SERT). nih.gov Researchers have designed and synthesized numerous indole derivatives with high to moderate binding affinity for 5-HT1A receptors and SERT. nih.gov

Although direct studies on this compound derivatives are scarce, the known affinity of halogenated indoles for serotonin receptors suggests that derivatives of this compound could also exhibit significant activity. The position and nature of the halogen atoms can fine-tune the binding affinity and selectivity for different serotonin receptor subtypes. Further pharmacological screening of this compound derivatives is necessary to elucidate their specific effects on neurotransmitter systems.

Neuroprotective Actions

The potential neuroprotective effects of this compound derivatives have not been specifically investigated in published studies. Neuroprotection involves mechanisms that defend neurons from injury or degeneration, a critical aspect in treating neurodegenerative diseases. Given the diverse biological activities of indole compounds, exploring the neuroprotective potential of this specific halogenated indole derivative could be a valuable avenue for future research.

Other Pharmacological Activities

Antidiabetic Activity

The search for novel antidiabetic agents has led to the investigation of various heterocyclic compounds, including indole derivatives. nih.gov Indole alkaloids and their synthetic derivatives are considered a promising source for the discovery of new antidiabetic drugs due to their diverse structures and biological activities. nih.gov These compounds can exert their effects through various mechanisms, such as the inhibition of key enzymes involved in glucose metabolism.

While the broader class of indole compounds has shown potential in this area, specific studies detailing the antidiabetic activity of this compound derivatives are not currently available. The evaluation of this specific compound and its derivatives for activities such as α-glucosidase or protein tyrosine phosphatase 1B (PTP1B) inhibition could reveal new potential therapeutic applications.

Table 2: Investigated Therapeutic Areas for Indole Derivatives

Therapeutic Area Specific Target/Activity Status for this compound
Antiviral HIV-1, BVDV, YFV inhibition Specific data not available; general indole class shows promise.
CNS/Neurological Antipsychotic potential Specific data not available.
Serotonin receptor modulation Specific data not available; general indole class is well-studied.
Neuroprotective actions Specific data not available.

Antimalarial Activity

The quest for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium falciparum. While direct studies on this compound derivatives are not extensively documented, research on halogenated indole and quinoline (B57606) derivatives provides insights into their potential antimalarial efficacy.

Halogen atoms, particularly chlorine and bromine, are known to enhance the antiplasmodial activity of various heterocyclic compounds. For instance, the 7-chloro substitution on the 4-aminoquinoline (B48711) scaffold is crucial for its antimalarial action, as it is believed to facilitate drug accumulation in the parasite's food vacuole and interfere with hemozoin formation. Substitution of this chlorine with other groups often leads to a decrease in activity.

Studies on various indole derivatives have revealed their potential as antimalarial agents. For example, a series of indole-sulfonamide derivatives were investigated for their activity against a multidrug-resistant strain of P. falciparum (K1) acs.org. In this study, while monoindole derivatives were inactive, many bisindole and trisindole derivatives exhibited significant antimalarial effects, with IC50 values in the micromolar range acs.org. Notably, halogenated derivatives, such as those containing chloro and trifluoromethyl groups, were among the compounds showing potent cytotoxic activity against various cancer cell lines, which can sometimes correlate with antiplasmodial activity acs.org.

Another study on halogenated analogues of thiaplakortone A, a marine-derived compound, demonstrated that mono-brominated derivatives were the most active against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. This suggests that the presence and nature of the halogen substituent are critical for antimalarial potency nih.gov.

These findings underscore the potential of halogenated indoles as a promising class of antimalarial compounds. The specific substitution pattern of 4-bromo and 6-chloro on the indole ring could confer unique electronic and steric properties that may be favorable for antimalarial activity, warranting further investigation into the synthesis and evaluation of this compound derivatives.

Table 1: Antimalarial Activity of Selected Halogenated and Indole Derivatives

Compound Type P. falciparum Strain Activity (IC50) Reference
Mono-brominated thiaplakortone A analogue 3D7 (sensitive) 0.559 µM nih.gov
Mono-brominated thiaplakortone A analogue Dd2 (resistant) 0.058 µM nih.gov

Anticholinesterase Activity

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The potential of indole derivatives as anticholinesterase agents has been an active area of research.

A study focused on the synthesis and evaluation of various indole derivatives for their anticholinesterase potential revealed that some of these compounds exhibited significant inhibitory activity. While the study did not specifically include this compound derivatives, it provides a basis for the potential of the indole scaffold in this therapeutic area nih.gov. The research highlighted that the substitution pattern on the indole ring plays a crucial role in determining the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov.

In a different study, benzofuran-triazole hybrids, which share some structural similarities with functionalized indoles, were synthesized and evaluated for their anticholinesterase activity. A bromo-substituted derivative was included in the synthetic scheme, indicating the interest in halogenated compounds for this biological target nih.gov. Although the primary focus was on benzofuran, the principles of molecular interactions with the active site of cholinesterase enzymes could be applicable to similarly substituted indoles.

The electronic properties of the bromo and chloro substituents on the 4- and 6-positions of the indole ring in this compound could influence its binding affinity to the active site of cholinesterases. Further research, including synthesis and in vitro screening of derivatives of this compound, is necessary to elucidate their specific anticholinesterase activity.

Antihypertensive Properties

Indole and its derivatives have been investigated for a wide range of cardiovascular activities, including antihypertensive effects arabjchem.orgresearchgate.net. The indole nucleus is considered a "privileged structure" capable of binding to various receptors with high affinity, making it a valuable scaffold in the design of new antihypertensive agents arabjchem.orgresearchgate.net.

Several studies have reported the synthesis and evaluation of indole derivatives with significant antihypertensive activity. For instance, a series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles were tested in spontaneously hypertensive rats (SHR), with some compounds demonstrating a notable reduction in arterial pressure nih.gov. Another study focused on indole derivatives of phenoxypropanolamines, which exhibited a combination of beta-adrenergic receptor antagonist and vasodilating activity, contributing to their antihypertensive effects nih.govacs.org.

While these studies did not specifically investigate this compound derivatives, they establish the potential of the indole scaffold in developing new antihypertensive drugs. The nature and position of substituents on the indole ring are critical in determining the mechanism and potency of the antihypertensive action. The presence of bromo and chloro groups on the this compound nucleus could influence its interaction with cardiovascular targets, such as adrenergic receptors or ion channels. Therefore, the synthesis and pharmacological screening of derivatives of this compound are warranted to explore their potential as novel antihypertensive agents.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant properties of indole derivatives have been a subject of interest in the search for new therapeutic agents to combat oxidative damage.

Research has shown that the indole nucleus, particularly the N-H group, can act as a radical scavenger. A study on C-3 substituted indole derivatives demonstrated that their antioxidant activity is strongly dependent on the nature of the substituent at this position nih.govresearchgate.net. The presence of an unsubstituted indole nitrogen atom was found to be mandatory for the observed antioxidant activity, suggesting a hydrogen atom transfer mechanism for radical quenching nih.govresearchgate.net.

Another study on novel N-substituted indole derivatives found a correlation between their anti-inflammatory and antioxidant activities, with some compounds showing potent radical scavenging and reducing power nih.gov. The introduction of halogen atoms can influence the electronic properties of the indole ring and, consequently, its ability to donate a hydrogen atom or an electron to neutralize free radicals. A chlorine-containing indole-imidazole derivative has been noted for its biological activities, highlighting the potential of halogenated indoles as antioxidants mdpi.com.

The 4-bromo and 6-chloro substituents on the this compound ring are electron-withdrawing groups that could modulate the antioxidant capacity of the indole nucleus. The specific positioning of these halogens may influence the stability of the resulting indolyl radical, a key factor in the radical scavenging process.

Table 2: Antioxidant and Cytoprotective Activity of Selected C-3 Substituted Indole Derivatives

Compound Cytoprotective Activity (% inhibition of AAPH-induced hemolysis) Reference
Gramine (1) 30% nih.gov
Derivative 2 27% nih.gov
Derivative 13 27% nih.gov
Derivative 4 79% nih.gov
Derivative 5 84% nih.gov
Derivative 7 82% nih.gov
Derivative 8 83% nih.gov
Derivative 12 78% nih.gov
Trolox (standard) 86% nih.gov

Analgesic Activity

The indole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties, such as indomethacin. This has spurred research into novel indole derivatives as potential new analgesics.

A study on indole-imidazolidine derivatives investigated their anti-inflammatory and antinociceptive activities. One of the tested compounds, 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52), which features a bromo-substituted benzyl (B1604629) group, demonstrated a significant reduction in acetic acid-induced writhing in mice, indicating peripheral analgesic activity nih.gov. This finding highlights the potential of bromo-substituted indole derivatives in the development of new pain-relieving agents.

Another investigation into novel pyrrole (B145914) compounds, which are structurally related to indoles, also showed analgesic effects in experimental models pensoft.netpensoft.net. Specifically, a compound with a 4-chloro-phenyl substituent demonstrated antinociceptive activity pensoft.net. This suggests that chloro substitution can also contribute to the analgesic properties of heterocyclic compounds.

The presence of both bromo and chloro substituents on the this compound nucleus could potentially lead to derivatives with enhanced analgesic activity. The electronic and lipophilic properties conferred by these halogens may influence the compound's ability to interact with targets involved in pain pathways. Further synthesis and pharmacological evaluation of derivatives based on the this compound scaffold are needed to explore this potential.

Table 3: Analgesic Activity of a Bromo-Substituted Indole Derivative

Compound Analgesic Activity (Reduction in acetic acid-induced writhing) Reference
LPSF/NN-52 52.1% nih.gov

Structure Activity Relationship Sar and Mechanistic Studies

Impact of Halogen Position and Type on Biological Activity

The presence, type, and location of halogen substituents on the indole (B1671886) ring can dramatically alter a compound's biological efficacy. Halogenation is a common strategy in medicinal chemistry to enhance the potency of bioactive molecules, often by improving properties like membrane permeability or binding affinity through halogen bonding.

Both bromine and chlorine at positions 4 and 6 contribute to the molecule's electronic properties and its potential for interaction with biological targets. Comparative studies on related halogenated compounds have shown that the type of halogen can significantly impact activity. For instance, in a series of substituted indanyl tetrazoles, derivatives with bromine substitution exhibited greater analgesic activity than their chlorine counterparts acs.org. Similarly, research on N-acylhydrazone derivatives indicated that a 6-bromo group on a related chromenone moiety conferred better activity than a 6-chloro group. These findings suggest that bromine, due to its size, polarizability, and ability to form strong halogen bonds, can be more favorable for biological activity in certain scaffolds. The electronic effects of both halogens are crucial, influencing interactions with receptor sites bldpharm.com.

The location of halogen substituents on the indole's benzenoid ring is a key factor in modulating biological activity. Studies on various indole alkaloids have demonstrated that substitution at positions C5 and C6 often leads to a significant enhancement in potency, while substitution at other positions like C7 can be detrimental. For example, in the meridianin class of marine alkaloids, a single bromine substitution at either the C5 or C6 position of the indole ring markedly improves kinase inhibitory potency . However, di-bromination at both C5 and C6 was found to slightly decrease this inhibitory activity .

Quantitative structure-activity relationship (QSAR) analyses of 4,6-disubstituted furo[3,2-b]indole derivatives have also confirmed the importance of substitutions at these positions for analgesic and anti-inflammatory activities nih.gov. For arylthioindole (ATI) derivatives that act as tubulin inhibitors, substituents at positions 4 through 7 of the indole ring are believed to mimic the tropolone ring of colchicine (B1669291), influencing binding to the colchicine site on tubulin nih.gov. Specifically, a 4-chloro derivative in one series demonstrated potent inhibition of tubulin assembly nih.gov. This highlights the critical role that the specific placement of halogens, such as in the 4,6-disubstitution pattern, plays in defining the molecule's biological function.

Table 1: Influence of Halogen Substitution on Biological Activity in Related Indole Analogs
Compound SeriesPosition(s)Substituent EffectObserved ActivityReference
Indanyl TetrazolesBenzenoid RingBromine > ChlorineAnalgesic acs.org
Meridianin AnalogsC5 or C6Single Bromine substitution enhances potencyKinase Inhibition
Meridianin AnalogsC5 and C6Di-bromination slightly reduces potencyKinase Inhibition
ArylthioindolesC4Chlorine substitution shows potent activityTubulin Polymerization Inhibition nih.gov

Role of Substituents at Other Indole Ring Positions

While the halogens at C4 and C6 are primary drivers of activity, substituents at other positions of the 4-Bromo-6-chloro-1H-indole scaffold can further modulate its biological profile. The pyrrole (B145914) part of the indole ring, including the N1, C2, and C3 positions, offers additional sites for modification.

Research has frequently shown that the N-H proton at the N1 position is crucial for the activity of many indole derivatives. The ability to act as a hydrogen bond donor is often essential for binding to target proteins. In several studies, N-alkylation or N-benzylation led to a significant reduction or complete loss of antiproliferative activity. However, contrasting findings exist, such as in studies of meridianins, where methylation of the indole nitrogen was found to be important for kinase inhibitory activity .

The C2 and C3 positions also play significant roles. The C2 position is often a site for introducing aryl groups or other substituents that can occupy hydrophobic pockets in a binding site. For instance, arylthioindoles with an aromatic ring at the C2 position are effective inhibitors of tubulin polymerization nih.gov. Modifications at the C3 position are also common, though in many bioactive indoles, this position is unsubstituted to preserve the core structure's interaction with its target.

Ligand-Receptor Interactions and Binding Affinity

The biological effects of this compound are contingent upon its binding to specific molecular targets. While direct binding studies on this exact compound are not extensively detailed in the public domain, analysis of structurally similar halogenated indoles provides significant insight into potential ligand-receptor interactions. Halogen bonds, hydrogen bonds, and hydrophobic interactions are the primary forces governing binding affinity.

Molecular docking studies of related indole-based tubulin inhibitors suggest that they occupy the colchicine binding site located at the interface between α- and β-tubulin subunits nih.govnih.gov. In this pocket, the indole core can form crucial hydrophobic interactions with amino acid residues such as Leuβ248, Leuβ255, and Metβ259 nih.gov. The halogen atoms themselves can play a direct role in binding. For example, the 7-fluoro atom of one potent arylthioindole acts as a hydrogen-bond acceptor with the backbone of αVal181 nih.gov. The ability of bromine and chlorine to form halogen bonds—a specific non-covalent interaction where the halogen acts as an electrophilic center—can also be critical for stabilizing the ligand-receptor complex nih.gov.

In other contexts, such as kinase inhibition, halogenated indoles can bind to the ATP-binding pocket of kinases. The interactions often involve hydrogen bonds between the indole N-H group and the hinge region of the kinase, while the halogenated benzene (B151609) ring occupies a hydrophobic region nih.gov. The specific 4-bromo, 6-chloro substitution pattern likely optimizes van der Waals and hydrophobic contacts within such pockets, contributing to binding affinity and selectivity.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which this compound and its derivatives exert their biological effects are tied to the cellular pathways modulated by their target receptors. Based on the activities of analogous compounds, several potential mechanisms of action can be proposed, primarily in the realm of anticancer and anti-inflammatory pathways.

A prominent mechanism for many bioactive indoles is the inhibition of tubulin polymerization nih.govnih.gov. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death) in rapidly proliferating cancer cells nih.gov.

Another well-documented mechanism for indole derivatives is the inhibition of protein kinases acs.org. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases acs.org. Halogenated indoles can act as ATP-competitive inhibitors, blocking the kinase's ability to phosphorylate its substrates and thereby halting downstream signaling cascades responsible for cell growth, proliferation, and survival. For example, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, a related heterocyclic structure, were designed as potential tyrosine kinase inhibitors and were shown to form stable complexes with EGFR and VEGFR2 nih.gov.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-bromo-6-chloro-1H-indole, docking studies can be employed to identify potential protein targets and elucidate the specific binding interactions that may be responsible for its biological activity. Given the known activities of other haloindole derivatives, several protein families present themselves as plausible targets for this compound.

Potential Protein Targets and Docking Insights:

Kinases: Many indole (B1671886) derivatives are known to be kinase inhibitors, playing a role in anticancer therapy. Docking this compound into the ATP-binding site of various kinases, such as Fms-like tyrosine kinase 3 (FLT3) or cyclin-dependent kinase 2 (CDK2), could reveal its potential as a cancer therapeutic. The bromo and chloro substituents could form halogen bonds with backbone carbonyls or specific residues within the kinase domain, contributing to binding affinity.

Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Some indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. Docking simulations could predict whether this compound can fit into this hydrophobic pocket and interact with key residues like Cys241.

DNA Topoisomerases: These enzymes are crucial for DNA replication and are targets for both antibacterial and anticancer agents. Docking studies could explore the intercalation of this compound into DNA or its binding to the enzyme-DNA complex, potentially disrupting the catalytic cycle.

Bacterial Enzymes: Given the antibacterial potential of some indoles, docking this compound against bacterial targets like DNA gyrase or penicillin-binding proteins could suggest a mechanism for its antimicrobial action.

The results of molecular docking are typically evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy suggests a more stable protein-ligand complex. The predicted binding mode can also reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which can be used to guide the design of more potent analogs.

Potential Protein Target ClassExample ProteinPotential Interactions with this compoundTherapeutic Area
KinasesFLT3, CDK2Hydrogen bonding with the indole N-H, halogen bonding from Br and Cl, hydrophobic interactions.Anticancer
Cytoskeletal ProteinsTubulin (Colchicine site)Hydrophobic interactions within the pocket, potential halogen bonding.Anticancer
DNA-modifying EnzymesDNA TopoisomeraseIntercalation or binding to the enzyme-DNA interface.Anticancer, Antibacterial
Bacterial EnzymesDNA GyraseInteractions within the ATP-binding site.Antibacterial

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including this compound, a QSAR model could be developed to predict its activity based on a set of calculated molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of structurally related indole derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For this compound, specific descriptors related to the halogen atoms would be particularly important. These could include the size and electronegativity of bromine and chlorine, as well as descriptors that account for their potential to form halogen bonds. The presence of halogens is captured by descriptors such as HALO in some QSAR software. nih.gov

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(PSA) + c3(Dipole_Moment) + c4(Halogen_Count)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0 to c4 are coefficients determined by the regression analysis. Such a model could predict the activity of this compound and guide the synthesis of new derivatives with improved potency.

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
PhysicochemicalLogP (Octanol-water partition coefficient)Indicates lipophilicity, affecting membrane permeability and binding to hydrophobic pockets.
ElectronicDipole MomentReflects the overall polarity of the molecule, influencing interactions with polar residues in a protein.
TopologicalWiener IndexRelates to molecular branching and size.
ConstitutionalHalogen CountDirectly accounts for the presence of bromine and chlorine, which significantly impact the molecule's properties.

Theoretical Calculations (DFT, HOMO-LUMO Analysis) for Electronic and Structural Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules like this compound. These calculations can provide detailed information about the molecule's geometry, electron distribution, and reactivity.

Key aspects that can be studied using DFT include:

Optimized Geometry: DFT calculations can determine the most stable 3D conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the halogen atoms and the nitrogen atom of the indole ring.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich indole ring, while the LUMO may have contributions from the halogenated benzene (B151609) ring.

Calculated PropertySignificance for this compound
HOMO EnergyIndicates the ease of electron donation, relevant for reactions and interactions with electron-deficient species.
LUMO EnergyIndicates the ease of electron acceptance, relevant for interactions with electron-rich species.
HOMO-LUMO GapA measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic PotentialIdentifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is highly dependent on its ADME properties. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities. Several free and commercial software packages are available for ADME prediction. For this compound, a hypothetical ADME profile can be generated using such tools.

Key ADME parameters that can be predicted include:

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut into the bloodstream.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions.

Drug-likeness: Evaluates whether the compound's physicochemical properties fall within the range of known oral drugs (e.g., Lipinski's Rule of Five).

Based on its structure, this compound is expected to have good lipophilicity, which would favor GI absorption. However, the presence of two halogen atoms might influence its metabolic stability and potential for CYP inhibition.

ADME PropertyPredicted Outcome for this compound (Hypothetical)Implication
Gastrointestinal AbsorptionHighGood potential for oral bioavailability.
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions if it is an inhibitor.
Lipinski's Rule of Five Violations0Good drug-like properties.

Blood-Brain Barrier (BBB) Permeation Prediction

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Conversely, for drugs targeting peripheral tissues, BBB penetration is undesirable as it can lead to CNS side effects. In silico models can predict whether a compound is likely to be BBB-permeant or non-permeant.

These models often use a combination of physicochemical descriptors, such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors. The presence of halogen atoms can increase lipophilicity and potentially enhance BBB permeation. Several online tools, such as the BOILED-Egg model available on the SwissADME web server, provide a simple graphical output to predict BBB permeability. nih.gov For this compound, with its relatively small size and lipophilic nature, it is plausible that it would be predicted to be BBB-permeant.

Prediction Model/ParameterPredicted Value/Classification (Hypothetical)Interpretation
BOILED-Egg ModelBBB PermeantThe compound is predicted to cross the blood-brain barrier.
LogBB> 0.3Indicates good penetration into the brain.

Future Directions and Research Perspectives

Rational Design of Novel 4-Bromo-6-chloro-1H-indole Analogs

The rational design of new analogs based on the this compound core will be a primary focus of future research. This will involve a deep understanding of the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.govacs.orgnih.gov

Key strategies in the rational design will include:

Target-Based Design: With the identification of specific biological targets, computational modeling and docking studies will guide the synthesis of analogs with improved binding affinity and inhibitory activity. Modifications at various positions of the indole (B1671886) ring will be explored to optimize interactions with the target protein. mdpi.compatsnap.com

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be crucial. This includes the introduction of different substituents at the N1, C2, C3, C5, and C7 positions to probe the electronic and steric requirements for optimal biological activity. acs.orgnih.gov Investigations into the role of the bromine and chlorine atoms have shown that halogenation can be critical for activity, and further exploration of different halogen substitutions could yield more potent compounds. nih.gov

Fragment-Based Drug Discovery: This approach will involve identifying small molecular fragments that bind to the target of interest and then growing or linking them to develop more potent leads based on the this compound structure.

Table 1: Potential Modifications for Analog Design

Position for ModificationPotential SubstituentsDesired Outcome
N1Alkyl chains, Aryl groups, Heterocyclic ringsImproved solubility, metabolic stability, and target engagement
C2Small alkyl groups, Aryl moietiesEnhanced potency and selectivity
C3Substituted phenyl rings, HeterocyclesModulation of biological activity and pharmacokinetic properties
C5, C7Hydrogen bond donors/acceptorsIncreased target binding affinity

Exploration of Synergistic Effects with Existing Therapeutic Agents

A significant area of future investigation will be the potential for this compound analogs to act synergistically with existing drugs, particularly in the context of cancer therapy. Combination therapies can often lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance. mdpi.com

Research in this area will likely focus on:

Combination with Chemotherapeutic Agents: Studies will be designed to evaluate the synergistic effects of this compound derivatives with standard-of-care chemotherapy drugs. For instance, combining a novel indole compound with an agent like temozolomide has shown synergistic inhibitory effects on glioblastoma cell viability in vitro. mdpi.com

Targeting Different Pathways: Analogs could be designed to inhibit pathways that are complementary to those targeted by existing drugs. For example, combining a kinase inhibitor derived from the indole scaffold with a DNA-damaging agent could lead to enhanced cancer cell death.

Overcoming Drug Resistance: Indole derivatives may have the potential to resensitize cancer cells to therapies to which they have become resistant. Future studies will explore these possibilities in various cancer models.

Advanced Drug Delivery Systems

To improve the therapeutic index of this compound analogs, the development of advanced drug delivery systems will be essential. These systems can enhance solubility, improve bioavailability, and enable targeted delivery to the site of action, thereby reducing off-target effects. nih.gov

Future research in drug delivery will likely involve:

Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising vehicles for the delivery of hydrophobic indole compounds. mdpi.comfrontiersin.orgresearchgate.net These systems can protect the drug from degradation, control its release, and improve its pharmacokinetic profile. nih.govmdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound analogs, allowing for sustained release and targeted delivery through the incorporation of specific ligands on the nanoparticle surface.

Microspheres and Hydrogels: For localized delivery, injectable microspheres or hydrogels containing the active compound could be developed to provide sustained drug release at a specific site, such as a tumor.

Table 2: Potential Drug Delivery Systems for this compound Analogs

Delivery SystemPotential Advantages
Solid Lipid Nanoparticles (SLNs)Biocompatible, biodegradable, controlled release, improved stability
Nanostructured Lipid Carriers (NLCs)Higher drug loading capacity and stability compared to SLNs
Polymeric MicellesEnhanced solubility of poorly water-soluble drugs, passive targeting to tumors
LiposomesEncapsulation of both hydrophilic and hydrophobic drugs, ability to be surface-modified for targeting

Integration of Omics Technologies in Mechanistic Investigations

To gain a deeper understanding of the mechanism of action of this compound and its analogs, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a comprehensive view of the cellular response to drug treatment.

Proteomics: Quantitative proteomics can be used to identify the protein targets of this compound derivatives and to understand the downstream signaling pathways that are affected. This can reveal novel mechanisms of action and potential biomarkers of drug response.

Metabolomics: Metabolomic profiling of cells or tissues treated with these compounds can provide insights into their effects on cellular metabolism. surrey.ac.ukarabjchem.orgresearchgate.net This can help to identify metabolic vulnerabilities that can be exploited for therapeutic benefit and to understand potential toxicities. nih.govsemanticscholar.org

Genomics and Transcriptomics: These technologies can be used to identify genetic factors that influence sensitivity to this compound analogs and to understand how these compounds alter gene expression patterns.

Preclinical Development and Lead Optimization Strategies

The translation of promising this compound analogs from the laboratory to the clinic will require rigorous preclinical development and lead optimization. patsnap.com This phase focuses on refining the properties of lead compounds to ensure they are safe and effective for human use. patsnap.com

Key strategies in this phase will include:

ADMET Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates will be conducted. nih.gov In vitro and in vivo models will be used to assess parameters such as metabolic stability, plasma protein binding, and potential for drug-drug interactions. umich.edu

Pharmacokinetic Studies: Preclinical pharmacokinetic studies in animal models will be performed to understand the time course of drug concentration in the body. umich.edumdpi.com This information is crucial for determining appropriate dosing regimens for clinical trials.

Toxicity Studies: Comprehensive toxicology studies will be conducted to identify any potential adverse effects of the lead compounds. These studies are essential for establishing a safe starting dose for human clinical trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.